![molecular formula C13H18O2S B14678225 [(Cyclohexanesulfonyl)methyl]benzene CAS No. 34009-02-4](/img/structure/B14678225.png)
[(Cyclohexanesulfonyl)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Cyclohexanesulfonyl)methyl]benzene is an organic compound characterized by a cyclohexane ring bonded to a sulfonyl group, which is further connected to a methyl group and a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Cyclohexanesulfonyl)methyl]benzene typically involves the sulfonylation of cyclohexane followed by a Friedel-Crafts alkylation reaction. The process begins with the reaction of cyclohexane with sulfur trioxide to form cyclohexanesulfonic acid. This intermediate is then reacted with benzyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield this compound .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
[(Cyclohexanesulfonyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
[(Cyclohexanesulfonyl)methyl]benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of [(Cyclohexanesulfonyl)methyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with nucleophilic sites, while the benzene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(Cyclohexanesulfonyl)methyl]benzene
- [(Cyclohexylsulfonyl)methyl]benzene
- [(Cyclohexanesulfonyl)ethyl]benzene
- [(Cyclohexanesulfonyl)propyl]benzene
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications in research and industry .
Propriétés
Numéro CAS |
34009-02-4 |
|---|---|
Formule moléculaire |
C13H18O2S |
Poids moléculaire |
238.35 g/mol |
Nom IUPAC |
cyclohexylsulfonylmethylbenzene |
InChI |
InChI=1S/C13H18O2S/c14-16(15,13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2 |
Clé InChI |
KQUYTUBPQOITEH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)S(=O)(=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


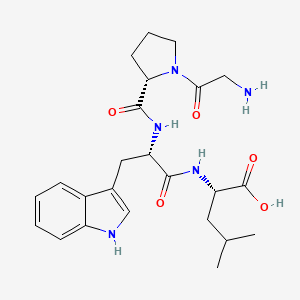
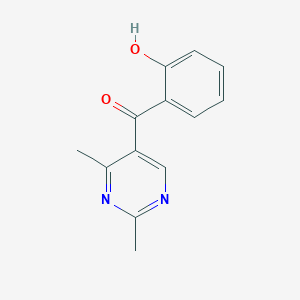
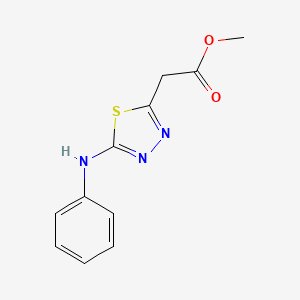
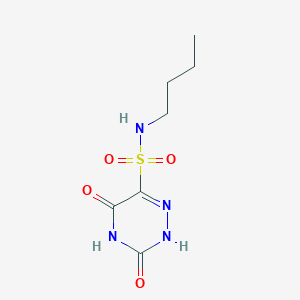
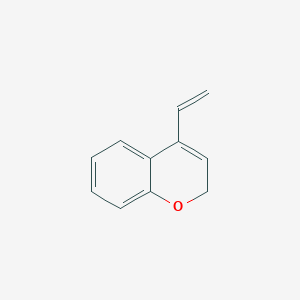
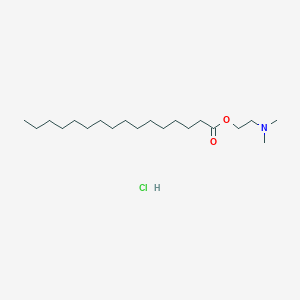
![But-2-enedioic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxirane](/img/structure/B14678179.png)
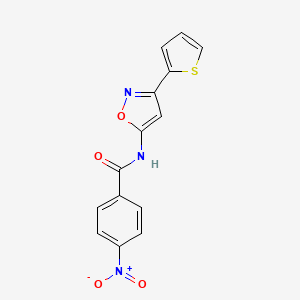

![{[Fluoro(dimethyl)silyl]imino}(trimethyl)-lambda~5~-phosphane](/img/structure/B14678189.png)
![Lithium, [3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]-](/img/structure/B14678191.png)

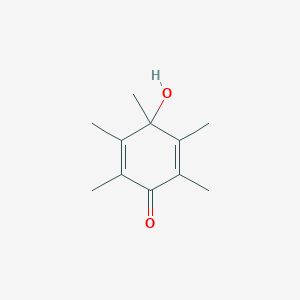
![2-[({5-Hydroxy-3-[(2-methylacryloyl)oxy]hexan-2-yl}oxy)carbonyl]benzoate](/img/structure/B14678211.png)
